

A Technical Guide to the Enantiomeric Separation and Analysis of Vildagliptin Dihydrate

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the enantiomeric separation and analysis of vildagliptin dihydrate, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. As vildagliptin is administered as the enantiomerically pure S-vildagliptin, the accurate quantification of the inactive R-enantiomer is critical for quality control and regulatory compliance.[1][2] This document details various analytical techniques, presents quantitative data in a comparative format, and offers detailed experimental protocols.

Core Analytical Techniques

The primary methods for the enantiomeric separation of vildagliptin include High-Performance Liquid Chromatography (HPLC), Ultra-Fast Liquid Chromatography (UFLC), and Capillary Electrophoresis (CE). The selection of a specific method often depends on factors such as the required sensitivity, analysis time, and available instrumentation.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely employed technique for vildagliptin enantiomer resolution.[3] The separation is typically achieved using chiral stationary phases (CSPs), with polysaccharide-based columns being particularly effective.



Ultra-Fast Liquid Chromatography (UFLC)

UFLC offers a significant advantage in terms of reduced analysis time and solvent consumption while maintaining high separation efficiency. A validated chiral UFLC method has been developed for the rapid and precise analysis of vildagliptin enantiomers.[4][5]

Capillary Electrophoresis (CE)

Capillary electrophoresis provides a high-efficiency alternative for chiral separations. The use of chiral selectors, such as cyclodextrins, in the background electrolyte enables the resolution of vildagliptin enantiomers.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters from various validated methods for the enantiomeric separation of vildagliptin.

Table 1: Chromatographic Conditions and Performance



Parameter	Chiral HPLC Method 1	Chiral UFLC Method	Chiral HPLC Method 2	Capillary Electrophoresi s Method
Chromatographic Column	Chiralpak IC (250 mm x 4.6 mm, 5 μm)	Chiralcel OD-RH (250 mm x 4.6 mm, 5 μm)[4][5]	Lux-Cellulose-2	Fused silica capillary
Mobile Phase/Electrolyt e	Isocratic elution	20 mM borax buffer (pH 9.0 ± 0.05), ACN, and 0.1% Triethylamine (50:50:0.1, v/v/v) [4][5]	Methanol/water/d iethylamine (80:20:0.2, v/v/v) [6]	75 mM acetate buffer (pH 4.5) containing 50 mM α-CD[1]
Flow Rate/Voltage	-	1 mL/min[4][5]	0.45 mL/min[6]	18 kV[1]
Detection Wavelength	-	210 nm[4][5]	-	-
Column/Capillary Temperature	-	25°C[4]	45°C[6]	15°C[1]
Retention/Migrati on Time (R- Vildagliptin)	-	5.2 min[4][5]	-	-
Retention/Migrati on Time (S- Vildagliptin)	-	7.2 min[4][5]	-	-
Resolution (Rs)	>1.5	4.66[4][5]	Baseline separation[6]	2.07[1]

Table 2: Method Validation Parameters



Parameter	Chiral UFLC Method	Chiral HPLC Method (Normal Phase)
Linearity Range (S-Vildagliptin)	1 - 12 μg/mL[4]	2.0 - 12.5 μg/mL[7]
Correlation Coefficient (r²)	0.999[4]	0.9997[7]
Limit of Detection (LOD)	0.024 μg/mL[4][5]	1.0 μg/mL[7]
Limit of Quantification (LOQ)	0.075 μg/mL[4]	2.1 μg/mL[7]
Accuracy (% Recovery)	99.19% to 100.4%[4]	-
Precision (% RSD - Intraday)	0.346%[4]	-
Precision (% RSD - Interday)	0.364%[4]	-

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Chiral Ultra-Fast Liquid Chromatography (UFLC) Method

Objective: To achieve rapid and efficient enantiomeric separation of vildagliptin.[4][5]

Instrumentation:

Ultra-Fast Liquid Chromatograph equipped with a UV detector.

Chromatographic Conditions:

- Column: Chiralcel OD-RH, tris(3,5-dimethyl phenyl carbamate) (250 mm × 4.6 mm, 5 μm).[4]
- Mobile Phase: A mixture of 20 mM borax buffer (pH 9.0 ± 0.05), acetonitrile (ACN), and 0.1%
 Triethylamine (TEA) in a ratio of 50:50:0.1 (v/v/v).[4][5]
- Flow Rate: 1 mL/min.[4][5]
- Column Temperature: 25°C.[4]
- Detection Wavelength: 210 nm.[4][5]



Injection Volume: 20 μL.[4]

Sample Preparation:

- Accurately weigh 50 mg of vildagliptin standard or sample and transfer to a 50 mL volumetric flask.[5]
- Dissolve the contents in HPLC grade methanol.[5]
- Make up the volume to the mark with methanol to obtain a final concentration of 1 mg/mL.[5]
- Sonicate the resulting solution for 15 minutes.[5]
- Perform further dilutions as required to prepare calibration standards and quality control samples.[5]

Capillary Electrophoresis (CE) Method

Objective: To provide a cost-effective alternative for the enantiomeric purity control of vildagliptin.[1]

Instrumentation:

Capillary Electrophoresis system.

Electrophoretic Conditions:

- Capillary: Fused silica capillary.
- Background Electrolyte (BGE): 75 mM acetate buffer (pH 4.5) containing 50 mM α-cyclodextrin (α-CD).[1]
- Applied Voltage: 18 kV.[1]
- Capillary Temperature: 15°C.[1]

Sample Preparation:

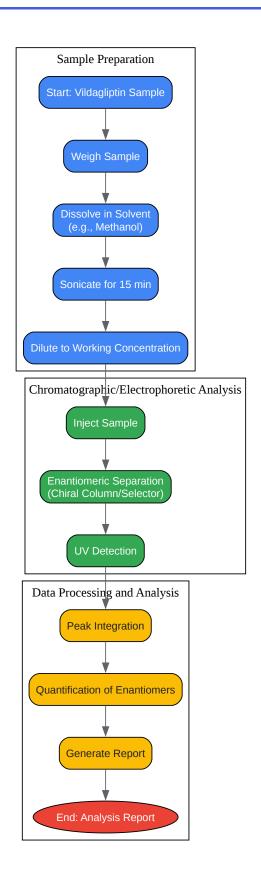
• Dissolve the vildagliptin sample in the background electrolyte to the desired concentration.



Visualizations

The following diagrams illustrate the experimental workflow for the enantiomeric analysis of vildagliptin.

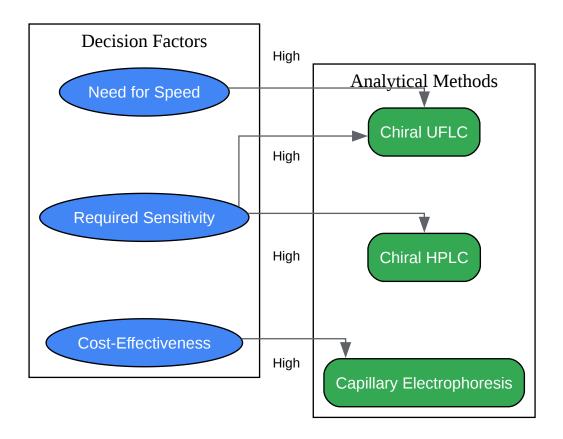




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Caption: Experimental workflow for vildagliptin enantiomeric analysis.





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Caption: Logic for selecting an analytical method.

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